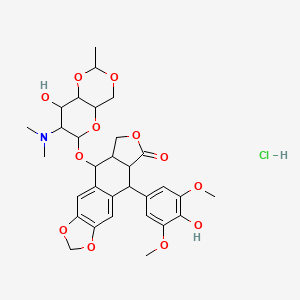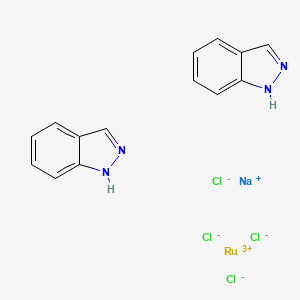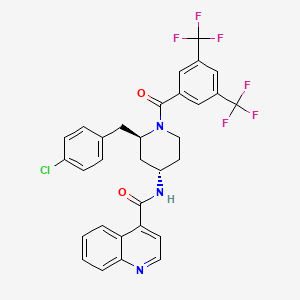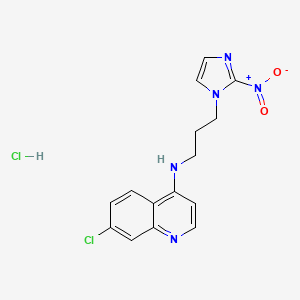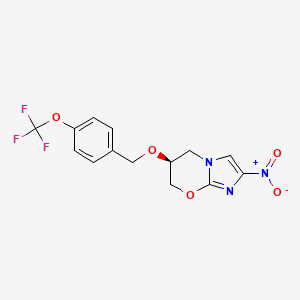
Pretomanid
描述
普雷托曼尼德是一种抗生素药物,用于治疗影响肺部的耐多药结核病。它通常与贝达喹啉和利奈唑胺一起使用。 普雷托曼尼德属于硝基咪唑类药物,于 2019 年 8 月在美国获准用于医疗,并于 2020 年 7 月在欧盟获准使用 . 它列入世界卫生组织基本药物清单 .
作用机制
该一氧化氮和反应性代谢物攻击合成酶 DprE2,DprE2 对细胞壁阿拉伯半乳聚糖的合成至关重要,支链菌酸将附着在阿拉伯半乳聚糖上 . 这种机制与德拉曼尼德相同 .
与相似化合物的比较
普雷托曼尼德属于硝基咪唑类化合物,其中包括其他抗结核药物,如德拉曼尼德。 普雷托曼尼德和德拉曼尼德都由分枝杆菌酶激活,并产生一氧化氮作为关键的反应性物质 . 普雷托曼尼德的细胞内效力与异烟肼相当,分别比德拉曼尼德和利福平低 3 倍和 2 倍 . 类似的化合物包括:
德拉曼尼德: 另一种用于治疗耐多药结核病的硝基咪唑.
异烟肼: 一线抗结核药物.
利福平: 另一种一线抗结核药物.
生化分析
Biochemical Properties
Pretomanid has been shown to have significant bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis . The mechanism of action of this compound on M. tuberculosis is generally considered to be the bioreductive generation of reactive nitrogen species (predominantly nitric oxide), which leads to a decrease in intracellular ATP and anaerobic killing .
Cellular Effects
This compound has been shown to inhibit the formation of the cell wall in replicating Mycobacterium tuberculosis . One possible mechanism is that this compound blocks the conversion of hydroxymycolic acid to ketomycolic acid, an important component of the lipid layer of the bacterial cell wall .
Molecular Mechanism
This compound is activated in the mycobacterium by deazaflavin-dependent nitroreductase (Ddn), an enzyme which uses dihydro-F 420 (reduced form), into nitric oxide and a highly reactive metabolite . This process is generally considered to be the main mechanism of action of this compound .
Metabolic Pathways
This compound is involved in the pentose phosphate pathway, with significant accumulation seen with fructose-6-phosphate, ribose-5-phosphate, and glyceraldehyde-3-phosphate . This effect is linked to the accumulation of a toxic metabolite, methylglyoxal .
Transport and Distribution
This compound is widely distributed in the body after absorption, as shown in animal experiments. It can effectively cross the blood-brain barrier .
准备方法
普雷托曼尼德可以通过多种途径合成。一种高效且实用的方案涉及从 2-氯-4-硝基咪唑和(S)-环氧氯丙烷通过亲核取代、水解和硅醚化反应制备关键中间体(S)-1-(叔丁基二甲基硅氧基)-3-(2-氯-4-硝基-1H-咪唑-1-基)丙-2-醇。 然后进行进一步的 O-烷基化和分子内环化,以优异的质量和收率获得普雷托曼尼德 . 该方法解决了可扩展性问题,提供了一种更有效的适合工业生产的方法 .
化学反应分析
普雷托曼尼德会发生各种化学反应,包括:
这些反应中常用的试剂和条件包括碳酸钾、叔丁基甲醚和无水碳酸钠 . 这些反应形成的主要产物包括一氧化氮和其他活性氮物质 .
科学研究应用
普雷托曼尼德主要用于治疗广泛耐药和耐多药肺结核。 该组合提供了口服给药的便利性、相对较短的治疗时间以及较低的药物相互作用可能性 . 考虑到对标准治疗方案的耐药性不断增加,普雷托曼尼德在抗击耐药结核病方面发挥着至关重要的作用 .
相似化合物的比较
Pretomanid belongs to the nitroimidazole class of compounds, which includes other antituberculosis agents such as delamanid. Both this compound and delamanid are activated by a mycobacterial enzyme and produce nitric oxide as a key reactive species . this compound has shown comparable intracellular potency to isoniazid and is inferior to delamanid and rifampin by 3-fold and 2-fold, respectively . Similar compounds include:
Delamanid: Another nitroimidazole used for treating multidrug-resistant tuberculosis.
This compound’s uniqueness lies in its combination regimen with bedaquiline and linezolid, which offers a shorter and more effective treatment for drug-resistant tuberculosis .
属性
IUPAC Name |
(6S)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHZLMOSPGACSZ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041163 | |
| Record name | PA-824 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
462.3±55.0 | |
| Record name | Pretomanid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05154 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
<1 mg/mL | |
| Record name | Pretomanid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05154 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Pretomanid is a prodrug which is metabolically activated by a nitroreductase enzyme, known as Ddn, producing various active metabolites that are responsible for its other therapeutic actions, particularly the induction of nitric oxide. The nitroreductase enzyme which activates pretomanid is deazaflavin dependent and relies on reduced cofactor F420. Reduction of F420 occurs via the enzyme glucose-6-phosphate dehydrogenase. Reduction of pretomanid's imidazole ring at the C-3 position causes the formation of the metabolites, which include a des-nitro derivative. The formation of this derivative leads to increased levels of nitric oxide, leading to bactericidal activities under anaerobic conditions via its action as a bacterial respiratory poison. Bactericidal activity against anaerobes is reported to be associated with a shortened duration of antibiotic treatment. Pretomanid exerts aerobic bactericidal effects through its inhibitory actions on bacterial cell wall mycolic acid biosynthesis. This allows for the killing of actively replicating Mycobacterium tuberculosis bacteria, resulting in the treatment of active tuberculosis infection. The molecular mechanism of the above bactericidal effects is poorly understood at this time, but may involve effects exerted on various genes that affect the cell wall, including the fasI and fasII as well as the efpA and iniBAC operons. Other possible targets include the genes of the cyd operon. The clinical effects of the above target relations are unknown at this time. | |
| Record name | Pretomanid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05154 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
187235-37-6 | |
| Record name | PA 824 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187235-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pretomanid [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187235376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pretomanid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05154 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PA-824 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRETOMANID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XOI31YC4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



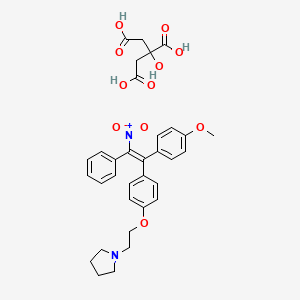
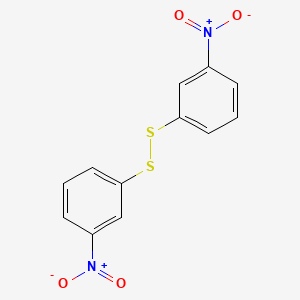

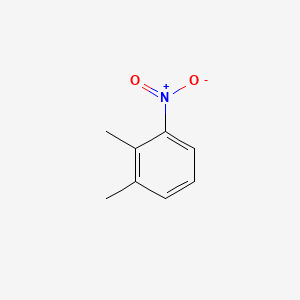
![8-methyl-3-phenoxy-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B1679013.png)

![3-[(4Z)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B1679017.png)

